N-methylpiperidine-3-sulfonamide hydrochloride
Description
N-Methylpiperidine-3-sulfonamide hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the 3-position, with a hydrochloride counterion.
Properties
IUPAC Name |
N-methylpiperidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHBPNWPVCGZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methylpiperidine-3-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in various fields of research.
Chemical Structure and Synthesis
Chemical Structure:
this compound features a piperidine ring substituted with a methyl group and a sulfonamide group. The presence of these functional groups contributes to its biological activity.
Synthesis:
The synthesis typically involves:
- Preparation of the Piperidine Ring: Starting from piperidine derivatives.
- Methylation: Using agents like methyl iodide.
- Formation of the Sulfonamide: Reacting the methylated piperidine with sulfonyl chlorides under basic conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This is particularly relevant in the context of antibacterial and antifungal activities.
- Cholinesterase Inhibition: Recent studies have indicated potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating Alzheimer's disease .
Biological Activities
This compound exhibits a range of biological activities:
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Antibacterial Screening:
- Cholinesterase Inhibition:
- Pharmacological Evaluations:
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-Methylpiperidine-3-sulfonamide | Antibacterial, Anti-inflammatory | Enzyme inhibition |
| N-Methylpiperidine-4-sulfonamide | Varies based on sulfonamide position | Similar mechanisms as 3-sulfonamide |
| N-Methylpiperidine-3-carboxamide | Different chemical behavior | Varies due to carboxamide functionality |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity :
N-Methylpiperidine-3-sulfonamide hydrochloride has shown promise as an antibacterial agent. Its ability to inhibit enzymes involved in bacterial cell wall synthesis allows it to effectively combat bacterial infections. Studies have indicated that it can bind to specific biological targets, thus inhibiting bacterial growth . -
Antifungal Properties :
The compound has also been investigated for antifungal activity. Its structural features enable it to interact with fungal cell membranes, potentially leading to cell lysis and death . -
Central Nervous System Effects :
Research suggests that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders . -
Lead Compound in Drug Development :
The compound serves as a lead structure for developing new drugs targeting various diseases, including those caused by Trypanosoma brucei, the causative agent of African sleeping sickness . Modifications to its structure have been explored to enhance blood-brain barrier permeability and overall efficacy.
Agricultural Applications
-
Plant Pathogen Control :
Recent studies have highlighted the potential of sulfonamide derivatives like this compound in controlling plant pathogenic bacteria. These compounds can damage bacterial cell membranes and inhibit essential metabolic pathways, providing a dual mechanism of action against pathogens . -
Pesticide Development :
The piperidine moiety is prevalent in many pesticides and has been incorporated into new formulations aimed at enhancing efficacy against agricultural pests . Research indicates that modifications to the sulfonamide structure can improve antimicrobial activity against resistant strains of bacteria affecting crops.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial effects against strains like Xanthomonas oryzae, with curative activities exceeding those of conventional treatments .
- Pharmacological Insights : A study on its interaction with Trypanosoma brucei N-myristoyltransferase highlighted its potential as a therapeutic agent for treating human African trypanosomiasis .
- Agricultural Applications : Research indicated that derivatives of this compound could effectively control bacterial blight in rice crops, showcasing its dual role as both a pharmaceutical and agricultural agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperidine derivatives and sulfonamide-containing molecules. Below is a detailed comparison based on structural features, physicochemical properties, and applications.
Structural Analogues in the 3-Aminopiperidine Series
lists multiple 3-aminopiperidine derivatives, such as 3-aminopiperidine dihydrochloride (Entry 16) and 3-aminopiperidine-2,6-dione hydrochloride (Entry 17). Key differences include:
- Substitution Patterns: N-Methylpiperidine-3-sulfonamide hydrochloride features a sulfonamide group and methyl substitution, whereas derivatives like 3-aminopiperidine dihydrochloride lack the sulfonamide moiety and instead carry a free amine group.
- Counterion Effects: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs, a critical factor in drug formulation.
Sulfonamide-Containing Piperidine Derivatives
- Amidosulfuron (): A sulfonamide-containing agrochemical with a pyrimidinylamino-sulfonyl group. Unlike this compound, amidosulfuron is designed for herbicidal activity, highlighting the role of substituents in determining biological function.
- 3-Amino-N-ethyl-4-hydroxybenzene-1-sulfonamide (, Entry 4): This compound shares the sulfonamide group but lacks the piperidine ring, demonstrating reduced conformational rigidity compared to the target molecule.
Research and Stability Considerations
- Synthetic Challenges: The sulfonamide group in this compound may introduce steric hindrance during synthesis compared to simpler amines like 3-aminopiperidine dihydrochloride.
- Stability Data : While direct stability studies are unavailable for the target compound, analogous sulfonamide derivatives (e.g., amitriptyline hydrochloride) show sensitivity to light and humidity, suggesting similar handling precautions may apply .
Preparation Methods
General Synthetic Strategy
The synthesis of N-methylpiperidine-3-sulfonamide hydrochloride typically involves:
- Introduction of the sulfonamide group onto the piperidine ring, often via reaction with sulfonyl chlorides.
- Formation of the hydrochloride salt to stabilize the compound.
- Control of stereochemistry at the 3-position of the piperidine ring, which is crucial for biological activity.
Preparation via Sulfonylation of N-methylpiperidine
A common approach is the direct sulfonylation of N-methylpiperidine with a sulfonyl chloride reagent, followed by conversion to the hydrochloride salt. This method is summarized as:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of N-methylpiperidine with sulfonyl chloride | Organic solvent, base present | Forms N-methylpiperidine sulfonamide |
| 2 | Conversion to hydrochloride salt | Treatment with HCl | Stabilizes compound for isolation |
This approach yields high-purity (3R)-N-methylpiperidine-3-sulfonamide hydrochloride suitable for research and pharmaceutical applications.
Multi-step Synthesis from 3-methyl-5-hydroxypyridine Derivatives
A more complex synthetic route involves starting from 3-methyl-5-hydroxypyridine, proceeding through quaternization, catalytic hydrogenation, sulfonylation, nucleophilic substitution, and hydrolysis steps to yield sulfonamide derivatives. The key steps include:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quaternization of 3-methyl-5-hydroxypyridine | Benzyl halide, organic solvent | Quaternary ammonium salt |
| 2 | Catalytic hydrogenation | Alcohol solvent, catalyst | cis-3-methyl-5-hydroxypiperidine |
| 3 | Sulfonylation | Sulfonylating agent, base, organic solvent | Sulfonic acid ester |
| 4 | Nucleophilic substitution | Amine compound | trans-3-methyl-5-benzylamino-1-sulfonyl piperidine |
| 5 | Hydrolysis and salt formation | Acetic acid, HCl, NaOH, methyl tert-butyl ether, ethyl acetate | Crude trans-3-methyl-5-benzylaminopiperidine |
The reaction temperature is maintained between 90-120 °C during sulfonamide hydrolysis and salt formation, with pH adjustment to 13 using NaOH after reaction completion to extract the product effectively.
Enantioselective Synthesis of 3-Aminopiperidine Derivatives
For stereochemically pure 3-aminopiperidine derivatives, the following method is used, which could be adapted for sulfonamide derivatives:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of N-Boc-3-piperidone with enantiopure tert-butanesulfinyl amide | Pyrrolidine catalyst, solvents like THF or dichloromethane, 20-90 °C | Diastereomeric intermediate |
| 2 | Low-temperature reduction | NaBH4 in methanol at -20 °C | Enantiomerically pure intermediate |
| 3 | Deprotection and salt formation | Concentrated HCl, reflux | (R)- or (S)-3-aminopiperidine dihydrochloride |
This approach achieves high enantiomeric excess (>99%) and purity, useful for preparing optically active sulfonamide hydrochlorides.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonylation of N-methylpiperidine | N-methylpiperidine | Sulfonyl chloride reaction, salt formation | Organic solvents, base, HCl treatment | Simple, direct, high purity | May lack stereocontrol |
| Multi-step from 3-methyl-5-hydroxypyridine | 3-methyl-5-hydroxypyridine | Quaternization, hydrogenation, sulfonylation, substitution, hydrolysis | 90-120 °C, organic solvents, pH control | Stereoselective, versatile | Multi-step, complex |
| Nitrosation and reduction (related piperidines) | Piperidine | Nitrosation, reduction, acidification | Mild, room temp to ice bath | Economical, no chromatography | Not directly for N-methyl derivative |
| Enantioselective synthesis | N-Boc-3-piperidone | Condensation, reduction, deprotection | Low temp, catalytic, reflux | High enantiopurity | Requires chiral reagents |
Research Findings and Notes
- The sulfonylation of N-methylpiperidine with sulfonyl chlorides is the most straightforward and commonly used method, suitable for producing research-grade material with controlled purity.
- Multi-step routes starting from hydroxypyridine derivatives allow for stereochemical control and functional group manipulation but are more complex and time-consuming.
- Nitrosation/reduction methods provide an efficient route for related amine hydrochlorides but require adaptation for sulfonamide formation.
- Enantioselective approaches using chiral auxiliaries and protecting groups yield optically pure intermediates, important for pharmaceutical applications where stereochemistry affects activity.
- Reaction parameters such as temperature, pH, solvent choice, and purification steps critically influence yield and purity.
- Post-reaction workup often involves pH adjustment, extraction with organic solvents, filtration through alumina, and recrystallization to isolate the hydrochloride salt in high purity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-methylpiperidine-3-sulfonamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation of the piperidine ring followed by N-methylation. A common approach includes reacting piperidine derivatives with sulfonyl chlorides under anhydrous conditions. For example, intermediates like pyridine-3-sulfonyl chloride (CAS 16133-25-8) can be used, followed by methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) . Purification often involves recrystallization from ethanol or acetone. Reaction optimization should focus on temperature control (e.g., 0–5°C for sulfonation to prevent side reactions) and stoichiometric ratios to minimize byproducts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Storage : Store at 2–8°C in a dry, airtight container to prevent hygroscopic degradation .
- PPE : Use nitrile gloves, lab coats, and EN 166-compliant safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or dust. Implement HEPA filters if handling powdered forms .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–230 nm. Compare retention times against certified reference standards .
- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid can quantify hydrochloride content .
- TGA/DSC : Thermogravimetric analysis helps identify decomposition points and hydrate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation of this compound?
- Methodology :
- NMR : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations). Key peaks: δ ~2.3–2.7 ppm (N–CH₃), δ ~3.1–3.5 ppm (piperidine protons) .
- IR : Confirm sulfonamide groups via S=O stretches at 1150–1300 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹. Use deuterated solvents to distinguish amine protons from moisture artifacts .
- Cross-Validation : Correlate data with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What strategies are recommended for impurity profiling of this compound?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to simulate degradation pathways. Monitor byproducts via LC-MS .
- Synthesis Byproducts : Common impurities include unreacted sulfonyl chloride intermediates or over-methylated derivatives. Use gradient HPLC with a phenyl-hexyl column for separation .
- Reference Standards : Source certified impurities (e.g., ethylphenidate hydrochloride, CAS 19716-79-1) to calibrate detection limits .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for pharmacological studies?
- Methodology :
- In Vitro Assays : Use human liver microsomes (HLMs) to assess CYP inhibition. Pre-incubate the compound with NADPH and monitor metabolite formation (e.g., midazolam for CYP3A4). IC₅₀ values <10 µM suggest significant inhibition .
- Docking Studies : Perform molecular docking with CYP2D6 or CYP3A4 crystal structures (PDB IDs: 4WNT, 5VBU) to predict binding affinities .
- Metabolite ID : Use LC-QTOF-MS to identify phase I/II metabolites in hepatocyte models .
Q. What formulation approaches mitigate the low aqueous solubility of this compound?
- Methodology :
- Co-Solvents : Test binary systems with PEG 400 or propylene glycol (10–30% v/v) .
- Cyclodextrins : Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) for complexation. Characterize inclusion complexes via phase solubility studies .
- Nanoemulsions : Optimize using high-pressure homogenization with soybean oil and Tween 80. Assess stability via dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
